2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
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Overview
Description
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of indole and benzodioxepin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzodioxepin moiety can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate alkylating agent.
The final step involves the coupling of the indole and benzodioxepin intermediates through an amide bond formation. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the indole moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and organometallic reagents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the trifluoroacetyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
- **2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
Uniqueness
The unique combination of the indole and benzodioxepin moieties, along with the presence of the trifluoroacetyl group, distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical properties that are not observed in other compounds.
Properties
Molecular Formula |
C23H20BrF3N2O4 |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide |
InChI |
InChI=1S/C23H20BrF3N2O4/c1-13-7-19-20(33-6-2-5-32-19)8-14(13)10-28-21(30)12-29-11-17(22(31)23(25,26)27)16-9-15(24)3-4-18(16)29/h3-4,7-9,11H,2,5-6,10,12H2,1H3,(H,28,30) |
InChI Key |
AZQWKJDUOBVFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F)OCCCO2 |
Origin of Product |
United States |
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